molecular formula C9H19NOS B13182999 Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13182999
M. Wt: 189.32 g/mol
InChI Key: JEPXCIDRRCKQHO-UHFFFAOYSA-N
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Description

Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone (CAS: 2060020-80-4) is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶ notation). Its structure comprises three substituents: a cyclohexyl group, an imino group (=N–), and a propan-2-yl (isopropyl) group. The molecular formula is inferred as C₉H₁₈NOS (molecular weight ≈ 188.31 g/mol) based on structural analogs . Sulfanones of this class are of interest in organic synthesis and materials science due to their unique electronic and steric properties, though specific applications for this compound remain underexplored in the available literature.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

cyclohexyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C9H19NOS/c1-8(2)12(10,11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

JEPXCIDRRCKQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of cyclohexylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number
Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone Cyclohexyl, Propan-2-yl C₉H₁₈NOS 188.31 2060020-80-4
Cyclohexyl(imino)(methyl)-lambda⁶-sulfanone Cyclohexyl, Methyl C₇H₁₅NOS 161.27 1085526-16-4
Cyclohexyl(ethyl)imino-lambda⁶-sulfanone Cyclohexyl, Ethyl C₈H₁₇NOS 175.29 2059927-86-3
Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone Dimethyl, Pyridin-3-yl C₇H₁₀N₂OS 170.24 1621962-58-0
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone Dimethyl, 2-Hydroxyphenyl C₈H₁₀N₂O₂S 198.24 2059937-36-7
Key Observations:

Substituent Effects on Molecular Weight :

  • The propan-2-yl substituent increases molecular weight compared to methyl (161.27 g/mol) and ethyl (175.29 g/mol) analogs, aligning with the addition of carbon atoms .
  • Aromatic substituents (e.g., pyridin-3-yl, hydroxyphenyl) introduce heteroatoms (N, O), altering polarity and reactivity .

Aromatic substituents (e.g., pyridin-3-yl) enhance conjugation and electron-withdrawing effects, which may stabilize the sulfanone core .

Physicochemical Properties

Limited experimental data are available for these compounds, but trends can be inferred:

Property Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone Cyclohexyl(ethyl)imino-lambda⁶-sulfanone Dimethyl[(pyridin-3-yl)imino]-lambda⁶-sulfanone
Polarity Low (non-polar cyclohexyl + isopropyl) Moderate (smaller alkyl chain) High (aromatic N-heterocycle)
Lipophilicity (logP) High (predicted) Moderate Low to moderate
Solubility Likely poor in water Poor in water Improved in polar solvents
  • Cyclohexyl(imino)(propan-2-yl)-lambda⁶-sulfanone is expected to exhibit low water solubility due to its bulky, non-polar substituents, favoring organic solvents like dichloromethane or toluene .
  • Pyridin-3-yl and hydroxyphenyl analogs may display higher solubility in polar aprotic solvents (e.g., DMSO) due to aromatic π-systems and hydrogen-bonding capacity .

Biological Activity

Chemical Structure and Properties

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone features a sulfonamide group, which is known for its diverse biological activities. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where the specific values of xx, yy, zz, aa, and bb depend on the substituents attached to the cyclohexyl and imino groups. The sulfanone core contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfanones, including derivatives like this compound, exhibit significant antimicrobial activity. A study demonstrated that certain sulfanone compounds inhibit bacterial growth by targeting enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. These findings align with the broader class of sulfanones, which have been investigated for their ability to modulate signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexyl or imino groups can enhance potency and selectivity against specific biological targets. For instance:

SubstituentEffect on Activity
Methyl groupIncreases lipophilicity, enhancing cell membrane penetration
Halogen substitutionModulates binding affinity to target enzymes

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfanones, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.

Study 2: Cancer Cell Line Testing

In another investigation, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potential as a therapeutic agent. Flow cytometry analysis revealed that treated cells showed significant increases in early apoptotic markers.

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